molecular formula C13H8N4O3 B1683690 tyrphostin 51 CAS No. 126433-07-6

tyrphostin 51

Cat. No.: B1683690
CAS No.: 126433-07-6
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
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Mechanism of Action

Target of Action

Tyrphostin 51, also known as Tyrphostin A51, is a potent inhibitor of protein tyrosine kinase (PTK) . It specifically targets the epidermal growth factor (EGF) receptor kinase . The EGF receptor is a key player in cellular signal transduction, regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . By inhibiting the EGF receptor kinase activity, it prevents the phosphorylation of various proteins involved in signal transduction pathways . For instance, it has been shown to inhibit the phosphorylation of rat hepatic lectin 1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . This pathway is activated by EGF and plays a crucial role in cell proliferation, survival, and gene expression . This compound inhibits the activation of MAPK, thereby inducing apoptosis in certain cell types .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. The stability of this compound in DMSO stored frozen is reported to be several months . The presence of water in the solution may accelerate hydrolysis .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It inhibits the volume-dependent release of [3H]taurine in a dose-dependent manner and markedly reduces cellular tyrosyl phosphorylation level . It also inhibits both basal and EGF-induced human bone cell proliferation . In addition, it has been shown to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, the compound’s action may be affected by the specific cellular environment, such as the presence of other signaling molecules and the state of the targeted cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

tyrphostin 51 can be synthesized through a multi-step process involving the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tyrphostin 51 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and cyano groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

tyrphostin 51 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tyrphostin 51 is unique due to its specific structure and high potency as a protein tyrosine kinase inhibitor. Its ability to inhibit both basal and epidermal growth factor-induced human bone cell proliferation makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tyrphostin 51 (also known as Tyrphostin A51) is a synthetic tyrosine kinase inhibitor that competitively binds to the ATP-binding site of tyrosine kinases, thereby preventing phosphorylation of tyrosine residues on target proteins. [] This inhibition of tyrosine kinase activity can lead to a variety of downstream effects depending on the specific kinases targeted and the cell type.

  • Induce apoptosis: In human luteinized granulosa cells, inhibiting epidermal growth factor receptor (EGFR) with this compound reduced MAPK activity and induced apoptosis. [] Similar pro-apoptotic effects were observed in human colorectal cancer cells. []
  • Inhibit cell proliferation: In normal human bone cells, this compound blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation. [] It also inhibited ET-1-induced proliferation in human myometrial cells. []
  • Reduce smooth muscle contraction: this compound attenuated both the initial and sustained contractions induced by hydrogen peroxide in isolated rat pulmonary arteries. [] It also relaxed precontracted bovine trabecular meshwork, likely through hyperpolarization caused by potassium efflux via maxi-K channels. []
  • Modulate intracellular calcium levels: this compound inhibited the ATP-induced increase in intracellular calcium levels in rat basilar artery smooth muscle cells. [] It also prevented the increase in intracellular calcium concentration in cerebral smooth muscle cells induced by erythrocyte lysate. []
  • Affect receptor activity and phosphorylation: In sf21 insect cells expressing the human bradykinin B2 receptor, this compound enhanced bradykinin-induced calcium mobilization and promoted receptor phosphorylation. []

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